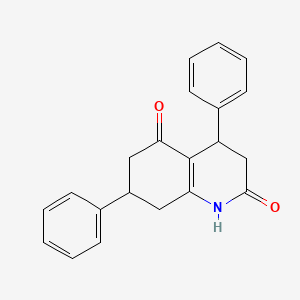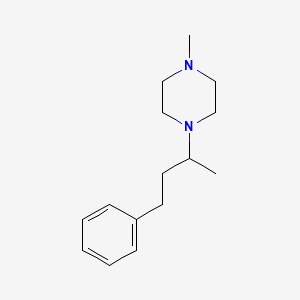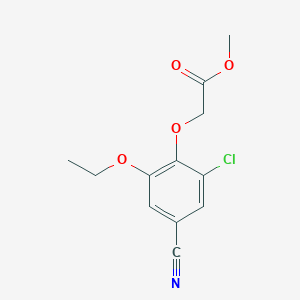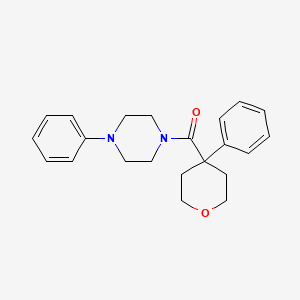![molecular formula C24H21ClN2O6S B4939513 2-[2-chloro-4-(2,3-dihydroindol-1-ylsulfonyl)phenoxy]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B4939513.png)
2-[2-chloro-4-(2,3-dihydroindol-1-ylsulfonyl)phenoxy]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-chloro-4-(2,3-dihydroindol-1-ylsulfonyl)phenoxy]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by its unique structure, which includes a chlorinated phenoxy group, an indole sulfonyl moiety, and a benzodioxinyl acetamide group.
Métodos De Preparación
The synthesis of 2-[2-chloro-4-(2,3-dihydroindol-1-ylsulfonyl)phenoxy]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide typically involves multiple steps. One common synthetic route begins with the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in an aqueous alkaline medium to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide. This intermediate is then treated with various alkyl or aralkyl halides in the presence of lithium hydride and N,N-dimethylformamide (DMF) to produce the final compound . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
2-[2-chloro-4-(2,3-dihydroindol-1-ylsulfonyl)phenoxy]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide in formic acid, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein binding.
Medicine: Due to its sulfonamide moiety, it has potential therapeutic applications, including antibacterial and antifungal properties.
Mecanismo De Acción
The mechanism of action of 2-[2-chloro-4-(2,3-dihydroindol-1-ylsulfonyl)phenoxy]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide involves its interaction with specific molecular targets. The sulfonamide group inhibits the enzyme folate synthetase, blocking the synthesis of folic acid in bacteria and ultimately stopping the production of purines. This inhibition leads to the bacteriostatic effect, preventing bacterial growth . Additionally, the compound’s structure allows it to bind to various proteins, influencing their function and activity.
Comparación Con Compuestos Similares
Similar compounds to 2-[2-chloro-4-(2,3-dihydroindol-1-ylsulfonyl)phenoxy]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide include other sulfonamides such as sulfamonomethoxine, sulfadimethoxine, sulfisoxazole, and sulfadiazine. These compounds share the sulfonamide moiety but differ in their substituents and overall structure. The unique combination of the indole sulfonyl and benzodioxinyl groups in this compound provides distinct chemical properties and biological activities .
Propiedades
IUPAC Name |
2-[2-chloro-4-(2,3-dihydroindol-1-ylsulfonyl)phenoxy]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O6S/c25-19-14-18(34(29,30)27-10-9-16-3-1-2-4-20(16)27)6-8-21(19)33-15-24(28)26-17-5-7-22-23(13-17)32-12-11-31-22/h1-8,13-14H,9-12,15H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMJTXSQJOQBOFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC(=C(C=C3)OCC(=O)NC4=CC5=C(C=C4)OCCO5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(2-Oxo-2-piperidylethyl)adamantanyl]-1-piperidylethan-1-one](/img/structure/B4939434.png)

![N-[4-(2-oxo-2H-chromen-3-yl)phenyl]-3-propoxybenzamide](/img/structure/B4939451.png)

![2-chloro-N-[4-(4-chlorophenoxy)phenyl]benzamide](/img/structure/B4939456.png)

![4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B4939463.png)
![3-{[3-(Benzylcarbamoyl)phenyl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4939470.png)
![ethyl 1-[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylate](/img/structure/B4939486.png)

![2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-methyl-N-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine](/img/structure/B4939497.png)
![N-(2-hydroxyethyl)-4-{4-[(4-methoxyphenyl)amino]phthalazin-1-yl}benzamide](/img/structure/B4939498.png)
![(5E)-5-[[3-bromo-5-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl]methylidene]-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione](/img/structure/B4939505.png)
